molecular formula C19H16BrNO2S2 B2430529 3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1797762-10-7

3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No. B2430529
CAS RN: 1797762-10-7
M. Wt: 434.37
InChI Key: WFSAWRZWHNXQIQ-UHFFFAOYSA-N
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Description

These compounds were designed and synthesized for their potential antifungal activity . They contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure .


Synthesis Analysis

The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .


Molecular Structure Analysis

These compounds contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure .


Chemical Reactions Analysis

These compounds were evaluated for their antifungal activity against Fusarium graminearum (Fg), Rhizoctorzia solani (Rs), Botrytis cinerea (Bc), and Colletotrichum capsici (Cc) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly mentioned in the paper .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Compounds structurally related to "3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide" have been synthesized and evaluated for their antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with cyclization producing 2-aminothiazol-4(5H)-ones. These compounds were tested for antibacterial and antifungal activity, highlighting the potential of related structures in developing new antimicrobial agents (Baranovskyi et al., 2018).

Fluorescent Materials for Polymerization

Another application is in the field of materials science, where related bromophenyl compounds have been utilized. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrated its efficacy as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator. This showcases the compound's potential in polymer chemistry for initiating the polymerization of acrylates, contributing to the development of novel polymeric materials with specific properties (Kulai & Mallet-Ladeira, 2016).

Mechanism of Action

The exact mechanism of action is not mentioned in the paper, but these compounds exhibited antifungal activity against several fungi .

Safety and Hazards

The safety and hazards of these compounds are not explicitly mentioned in the paper .

Future Directions

The results provide a significant basis for the further structural optimization of tetramic acid derivatives as potential fungicides .

properties

IUPAC Name

3-(2-bromophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSAWRZWHNXQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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